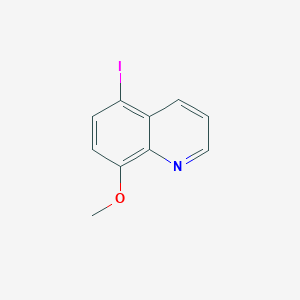

5-Iodo-8-methoxyquinoline

CAS No.: 17012-46-3

Cat. No.: VC15903650

Molecular Formula: C10H8INO

Molecular Weight: 285.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17012-46-3 |

|---|---|

| Molecular Formula | C10H8INO |

| Molecular Weight | 285.08 g/mol |

| IUPAC Name | 5-iodo-8-methoxyquinoline |

| Standard InChI | InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |

| Standard InChI Key | WBWZGNQIUVJWGT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C(C=C1)I)C=CC=N2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Iodo-8-methoxyquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its structure comprises a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:

-

Iodine at position 5: Introduces steric bulk and enhances electrophilic reactivity.

-

Methoxy group at position 8: Electron-donating via resonance, stabilizing the aromatic system .

The compound’s molecular geometry has been computationally modeled, revealing planarity disrupted slightly by the methoxy group’s steric effects.

Physicochemical Properties

Critical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 285.081 g/mol | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Boiling Point | 358.0 ± 27.0°C at 760 mmHg | |

| LogP (Partition Coefficient) | 3.07 | |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 5-iodo-8-methoxyquinoline involves two key steps:

-

Methoxylation of 8-Hydroxyquinoline:

-

Iodination at Position 5:

Challenges and Solutions

-

Regioselectivity: The methoxy group directs iodination to the 5-position via resonance stabilization of the intermediate arenium ion.

-

Purification: Flash chromatography (acetone/hexane) is preferred to isolate the product from byproducts .

Biological Activities and Mechanisms

Antibacterial and Herbicidal Effects

-

Methicillin-Resistant Staphylococcus aureus (MRSA): Analogous compounds exhibit MIC values comparable to ciprofloxacin (1–4 µg/mL) .

-

Weed Control: A related compound, 8-methoxyquinoline-5-amino acetic acid, caused complete weed desiccation within 11 days at 37 mg/L .

Applications in Materials Science

Coordination Chemistry

The iodine and methoxy groups enable chelation of transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in:

-

Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Luminescent Materials: Metal-organic frameworks (MOFs) for optoelectronic devices .

Organic Electronics

Quinoline derivatives are investigated as:

-

Electron-Transport Layers: In organic light-emitting diodes (OLEDs), leveraging their high electron affinity.

-

Nonlinear Optical (NLO) Materials: Due to polarized π-conjugated systems .

Comparative Analysis with Analogues

Halogenated Quinolines

| Compound | Substituents | Key Differences |

|---|---|---|

| 5-Chloro-8-methoxyquinoline | Cl at position 5 | Lower reactivity; reduced steric bulk |

| 5-Fluoro-8-methoxyquinoline | F at position 5 | Enhanced electronegativity; smaller size |

| 5-Iodo-8-methoxyquinoline | I at position 5 | Superior leaving group ability; heavier |

The iodine atom’s polarizability enhances intermolecular interactions, making it preferable in catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume